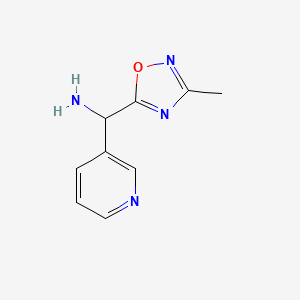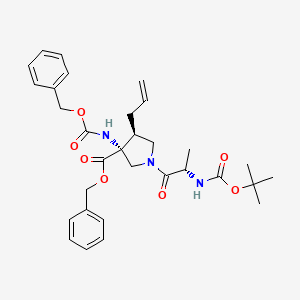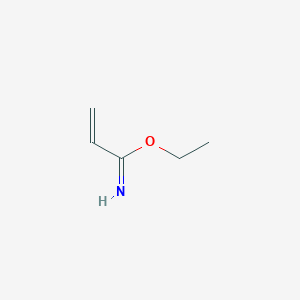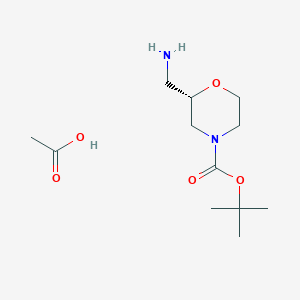
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee is a chiral compound featuring a morpholine ring with both Boc-protected and free amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of morpholine with Boc anhydride in the presence of a base such as triethylamine. The resulting Boc-protected morpholine is then subjected to further functionalization to introduce the aminomethyl and acetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like Boc is crucial in multi-step synthesis to prevent unwanted side reactions and to facilitate purification .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives with modified amino groups, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The compound’s chiral nature also plays a role in its interaction with chiral targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-4-(Boc-amino)-2-(aminomethyl)piperidine acetic acid
- (2R)-4-(Boc-amino)-2-(aminomethyl)pyrrolidine acetic acid
- (2R)-4-(Boc-amino)-2-(aminomethyl)azetidine acetic acid
Uniqueness
(2R)-4-(Boc-amino)-2-(aminomethyl)morpholine acetic acid ee is unique due to its morpholine ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H24N2O5 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
acetic acid;tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O3.C2H4O2/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)/t8-;/m0./s1 |
Clé InChI |
RMRCEKSGXTWEQD-QRPNPIFTSA-N |
SMILES isomérique |
CC(=O)O.CC(C)(C)OC(=O)N1CCO[C@H](C1)CN |
SMILES canonique |
CC(=O)O.CC(C)(C)OC(=O)N1CCOC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)



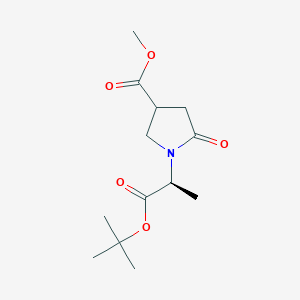
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
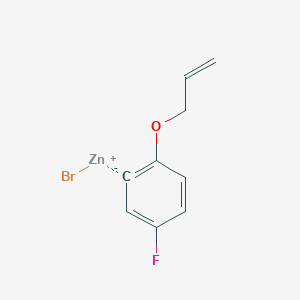
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)

